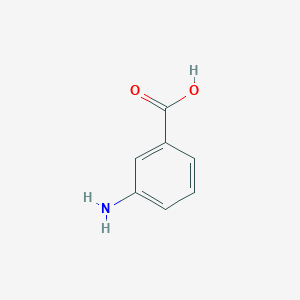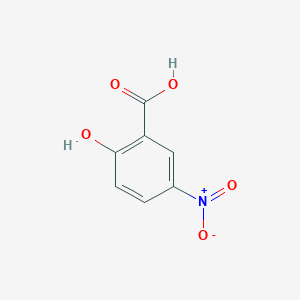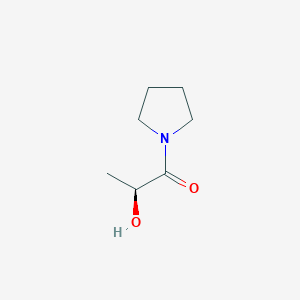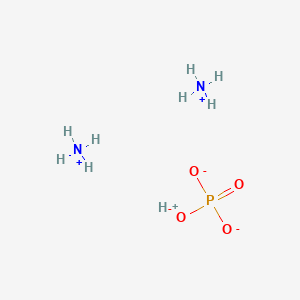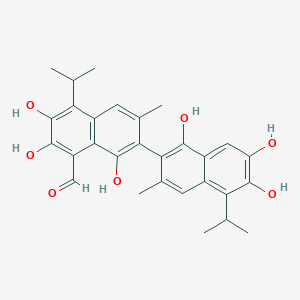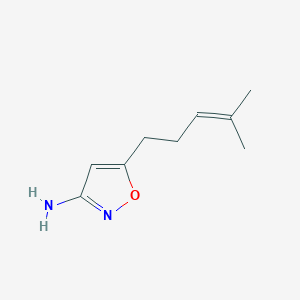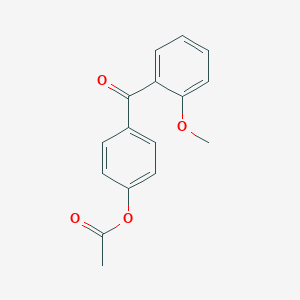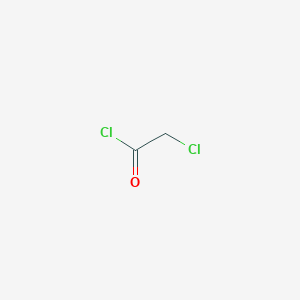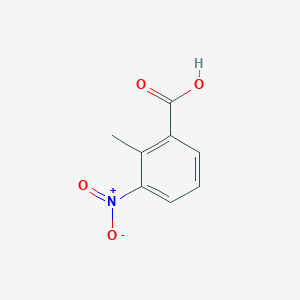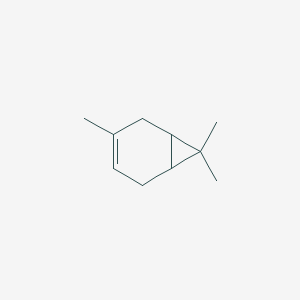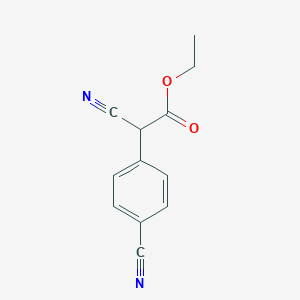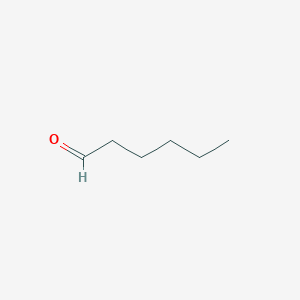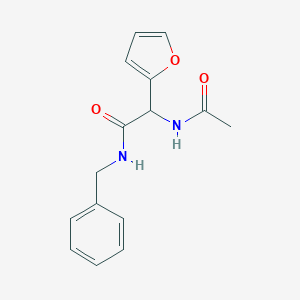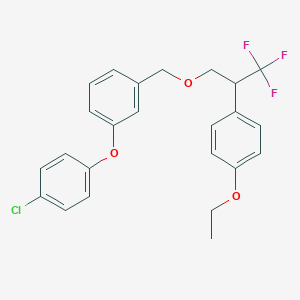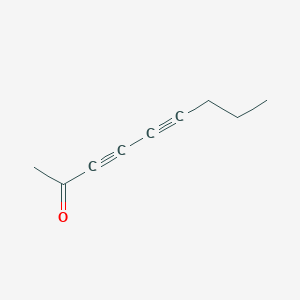
Nona-3,5-diyn-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nona-3,5-diyn-2-one is a naturally occurring compound that has been found in various plants, including the marine sponge Petrosia sp. This compound has gained significant attention in recent years due to its potential biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of Nona-3,5-diyn-2-one is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It may also induce apoptosis, a process of programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Nona-3,5-diyn-2-one has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells, which may lead to the inhibition of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Nona-3,5-diyn-2-one in lab experiments is its potential anti-inflammatory, anti-tumor, and anti-viral activities. It may be used as a potential therapeutic agent for various diseases. However, one limitation is its complex synthesis method, which may make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for the research of Nona-3,5-diyn-2-one. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for various diseases. Another direction is to explore its potential as a natural product for the development of novel drugs. Additionally, more research is needed to determine the safety and toxicity of this compound.
In conclusion, Nona-3,5-diyn-2-one is a naturally occurring compound that has gained significant attention due to its potential biological and pharmacological properties. Its anti-inflammatory, anti-tumor, and anti-viral activities make it a potential therapeutic agent for various diseases. However, further research is needed to fully understand its mechanism of action and its potential as a natural product for the development of novel drugs.
Méthodes De Synthèse
The synthesis of Nona-3,5-diyn-2-one is a complex process that involves multiple steps. The most common method of synthesizing Nona-3,5-diyn-2-one is through the reaction of 1,4-diyn-3-ene with propargyl bromide in the presence of a base such as potassium carbonate. Other methods include the reaction of 3,5-hexadiyn-2-one with propargyl bromide in the presence of a palladium catalyst.
Applications De Recherche Scientifique
Nona-3,5-diyn-2-one has been the subject of extensive scientific research due to its potential biological and pharmacological properties. Studies have shown that this compound has anti-inflammatory, anti-tumor, and anti-viral activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
Numéro CAS |
116428-95-6 |
|---|---|
Nom du produit |
Nona-3,5-diyn-2-one |
Formule moléculaire |
C9H10O |
Poids moléculaire |
134.17 g/mol |
Nom IUPAC |
nona-3,5-diyn-2-one |
InChI |
InChI=1S/C9H10O/c1-3-4-5-6-7-8-9(2)10/h3-4H2,1-2H3 |
Clé InChI |
QWONPZQEZBKNSN-UHFFFAOYSA-N |
SMILES |
CCCC#CC#CC(=O)C |
SMILES canonique |
CCCC#CC#CC(=O)C |
Synonymes |
3,5-Nonadiyn-2-one (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



